molecular formula C7H8N2O2S B8372043 Prop-1-en-2-yl thiazol-2-ylcarbamate

Prop-1-en-2-yl thiazol-2-ylcarbamate

Cat. No.: B8372043
M. Wt: 184.22 g/mol
InChI Key: ULRXIIXAZBNTHB-UHFFFAOYSA-N
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Description

Prop-1-en-2-yl thiazol-2-ylcarbamate is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to a class of molecules known as thiazolylcarbamates. Structurally related compounds, specifically substituted benzo[d]thiazol-2-ylcarbamates, have been reported in scientific literature to show significant biological activity . This suggests that the thiazolylcarbamate moiety can be a valuable pharmacophore, making this compound a potentially useful building block or intermediate for researchers investigating new bioactive molecules . The "Prop-1-en-2-yl" (or 2-propen-1-yl) group is a feature found in other synthetic intermediates . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

prop-1-en-2-yl N-(1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H8N2O2S/c1-5(2)11-7(10)9-6-8-3-4-12-6/h3-4H,1H2,2H3,(H,8,9,10)

InChI Key

ULRXIIXAZBNTHB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position on the Thiazole Ring

A critical distinction lies in the substitution pattern of the thiazole ring. Prop-1-en-2-yl thiazol-2-ylcarbamate bears the carbamate group at the 2-position of the thiazole, whereas analogs such as thiazol-5-ylmethyl carbamates (e.g., compounds l and m in ) feature substitution at the 5-position .

  • Steric Considerations : Substitution at the 2-position may impose steric hindrance differently, affecting molecular conformation and interactions with enzymes or receptors.

Carbamate Substituent Diversity

The prop-1-en-2-yl (allyl) group in the target compound contrasts with the thiazol-5-ylmethyl and hydroperoxypropan-2-yl groups in analogs from .

  • Reactivity : The allyl group may confer higher reactivity due to its unsaturated bond, influencing metabolic stability or chemical derivatization pathways.
  • Lipophilicity : The allyl group is less polar than the thiazolylmethyl substituents in analogs, which could enhance membrane permeability but reduce solubility in aqueous environments.

Structural Comparison Table

Compound Thiazole Substitution Carbamate Substituent Key Features
This compound 2-position Allyl (prop-1-en-2-yl) Unsaturated group; moderate polarity
Thiazol-5-ylmethyl carbamates () 5-position Thiazolylmethyl/hydroperoxy Polar, bulky; potential peroxide reactivity

Pharmacological Considerations

  • Metabolic Stability : The allyl group’s unsaturation could render the compound susceptible to oxidative metabolism, whereas thiazolylmethyl groups in analogs might exhibit slower degradation.

Q & A

Q. What are the established synthetic routes for Prop-1-en-2-yl thiazol-2-ylcarbamate, and what reaction conditions optimize yield?

The synthesis typically involves condensation reactions between thiazole derivatives and propenyl groups. For example, thiazol-2-ylcarbamate formation can be achieved via carbamate coupling reactions using tert-butyl carbamate precursors under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) . The prop-1-en-2-yl group may be introduced through nucleophilic substitution or cycloaddition, as seen in related compounds with propenyl substituents . Reaction optimization includes controlling temperature (e.g., 0–25°C), inert atmospheres (N₂/Ar), and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

  • X-ray crystallography : Programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are standard for resolving bond lengths, angles, and stereochemistry .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) identifies proton environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 165–170 ppm). Mass spectrometry (HRMS) confirms molecular weight .
  • FTIR : Carbamate C=O stretches (~1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) are diagnostic .

Q. What are the key structural features of this compound?

The molecule comprises a thiazole ring fused to a carbamate group at the 2-position, with a prop-1-en-2-yl substituent. Key features include:

  • Planar thiazole ring with delocalized π-electrons.
  • Carbamate’s carbonyl group participating in hydrogen bonding.
  • Prop-1-en-2-yl’s vinyl group enabling electrophilic reactivity .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR-derived conformers) are addressed by:

  • Validating refinement parameters in SHELXL (e.g., ADPs, R-factors) .
  • Performing DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries .
  • Using dynamic NMR to assess conformational flexibility in solution .

Q. What computational methods are suitable for studying the reactivity of this compound in cycloaddition reactions?

Molecular Electron Density Theory (MEDT) predicts regioselectivity and transition states in [3+2] cycloadditions involving the propenyl group. Software like Gaussian or ORCA calculates Fukui indices and electron localization to map reactive sites .

Q. How can the biological activity of this compound be systematically evaluated?

  • Enzyme inhibition assays : Test interactions with acetylcholinesterase or proteases via fluorometric/colorimetric assays (e.g., Ellman’s method) .
  • Molecular docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinase domains) .
  • ADME profiling : Predict pharmacokinetics using SwissADME or ADMETLab .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants.
  • Additives : Introduce small amines (e.g., triethylamine) to enhance crystal packing .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for refinement .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionReference
CatalystDMAP (5 mol%)
Temperature0–25°C
PurificationSilica gel chromatography

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic SignalReference
¹H NMRThiazole H: δ 7.5–8.5 ppm
¹³C NMRCarbamate C=O: δ 165–170 ppm
FTIRC=O stretch: ~1700 cm⁻¹

Q. Table 3: Crystallographic Software Workflow

StepTool/CommandReference
Data integrationSAINT
Structure solutionSHELXT
RefinementSHELXL
VisualizationOLEX2/ORTEP-3

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